molecular formula C17H11BrClN3O2S2 B4021181 2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B4021181
M. Wt: 468.8 g/mol
InChI Key: CYEHPGAWFOGWRL-UHFFFAOYSA-N
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Description

The compound belongs to the class of antipyrine derivatives, specifically those involving benzamide groups. These compounds have garnered interest due to their biological properties and potential applications in various fields.

Synthesis Analysis

The synthesis of related antipyrine derivatives involves good yields and spectroscopic characterization. For example, Saeed et al. (2020) discussed the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro counterpart, characterizing them through X-ray structure, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various techniques. The studies by Saeed et al. (2020) on related compounds provide insights into their solid-state structures, evaluated through Hirshfeld surface analysis and DFT calculations, revealing details about hydrogen bonding and electrostatic energy contributions (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity and interactions, as illustrated by the combination of hydrogen bonds, C-H⋯π, and lone pair⋯π contacts in the studied compounds by Saeed et al. (2020) (Saeed et al., 2020).

Physical Properties Analysis

Physical properties like crystal packing and stability are significant. The work of Saeed et al. (2020) shows that the crystal packing of related compounds is mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, along with other interactions (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties are characterized by a combination of spectroscopic techniques and theoretical calculations. Saeed et al. (2020) utilized IR, NMR, mass spectral study, and DFT calculations to analyze the chemical properties of similar compounds (Saeed et al., 2020).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is often associated with their ability to inhibit certain enzymes or receptors . For instance, 5-amino-2-sulfonamide thiadiazole showed good binding affinity toward the selected protein by inhibiting carbonic anhydrase and was found effective against mild convulsions .

Safety and Hazards

As with any chemical compound, safety measures should be taken while handling “2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide”. It’s important to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

The 1,3,4-thiadiazole scaffold has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . Future research could focus on synthesizing new derivatives and evaluating their biological activities to develop more effective and safer drugs .

properties

IUPAC Name

2-bromo-N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3O2S2/c18-13-4-2-1-3-12(13)15(24)20-16-21-22-17(26-16)25-9-14(23)10-5-7-11(19)8-6-10/h1-8H,9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHPGAWFOGWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
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2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
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2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
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2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
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2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

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